Home > Products > Screening Compounds P87360 > PROTAC SGK3 degrader-1
PROTAC SGK3 degrader-1 -

PROTAC SGK3 degrader-1

Catalog Number: EVT-2756755
CAS Number:
Molecular Formula: C57H73FN10O11S2
Molecular Weight: 1157.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC SGK3 degrader-1, also known as SGK3-PROTAC1, is an innovative compound designed to selectively degrade the serum/glucocorticoid-regulated kinase 3 protein. This compound has gained attention for its potential in cancer therapy, particularly in overcoming resistance mechanisms associated with traditional inhibitors of the phosphoinositide 3-kinase pathway. The development of SGK3-PROTAC1 is significant as it offers a targeted approach to modulate the activity of specific proteins involved in cancer cell proliferation and survival.

Source and Classification

SGK3-PROTAC1 is classified as a proteolysis-targeting chimera (PROTAC), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound is synthesized from a conjugate of the 308-R SGK inhibitor and the VH032 VHL binding ligand, specifically targeting the SGK3 isoform for degradation without affecting related isoforms such as SGK1 and SGK2 .

Synthesis Analysis

The synthesis of SGK3-PROTAC1 involves several key steps:

  1. Conjugation: The first step is the conjugation of the 308-R SGK inhibitor with the VH032 ligand. This process typically involves chemical reactions that ensure the two components are linked effectively.
  2. Optimization: Following initial synthesis, optimization is performed to enhance selectivity and efficacy. This may include varying linker lengths and functional groups to improve binding affinity and degradation efficiency.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

Technical details regarding synthesis can involve specific reaction conditions, such as temperature, solvent choice, and reaction time, which are critical in achieving high yields of the desired compound.

Molecular Structure Analysis

The molecular structure of SGK3-PROTAC1 consists of three primary components:

  • SGK Inhibitor: This part of the molecule is responsible for binding to SGK3.
  • Linker: A flexible linker connects the inhibitor to the E3 ligase-binding ligand, allowing for optimal spatial orientation for target engagement.
  • E3 Ligase-Binding Ligand: The VH032 ligand binds to an E3 ubiquitin ligase, facilitating the recruitment necessary for ubiquitination.

Data from quantitative mass spectrometry indicates that SGK3-PROTAC1 achieves significant degradation of SGK3 at concentrations as low as 0.1 μM .

Chemical Reactions Analysis

The chemical reactions involved in the action of PROTACs like SGK3-PROTAC1 can be summarized as follows:

  1. Binding: The PROTAC binds to both the target protein (SGK3) and an E3 ligase.
  2. Ubiquitination: Upon binding, the E3 ligase catalyzes the transfer of ubiquitin molecules onto SGK3.
  3. Degradation: The polyubiquitinated SGK3 is recognized by the proteasome, leading to its degradation.

These reactions highlight the catalytic nature of PROTACs, where they facilitate a process that results in target protein degradation without being consumed themselves.

Mechanism of Action

The mechanism of action for SGK3-PROTAC1 involves several steps:

  1. Target Engagement: The compound selectively binds to SGK3 due to its structural specificity.
  2. Recruitment of E3 Ligase: The VH032 component recruits an E3 ubiquitin ligase, which is crucial for initiating ubiquitination.
  3. Ubiquitination Process: Ubiquitin molecules are added to lysine residues on SGK3, marking it for degradation.
  4. Proteasomal Degradation: The tagged protein is then directed to the proteasome where it undergoes degradation into small peptides.

This process effectively reduces intracellular levels of SGK3, thereby enhancing sensitivity to other therapeutic agents targeting pathways that involve this kinase .

Physical and Chemical Properties Analysis

SGK3-PROTAC1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data can be derived from its structure but typically falls within a range conducive for cellular uptake.
  • Solubility: Solubility in aqueous environments is crucial for biological activity; thus, modifications during synthesis aim to enhance solubility while maintaining potency.
  • Stability: Stability under physiological conditions ensures that the compound remains effective during therapeutic applications.

Analyses often include assessments of these properties using standard techniques such as high-performance liquid chromatography .

Applications

The primary application of PROTAC SGK3 degrader-1 lies in cancer research and therapy:

  • Overcoming Drug Resistance: By degrading SGK3, this compound can potentially reverse resistance mechanisms seen with phosphoinositide 3-kinase or Akt inhibitors in breast cancer cells .
  • Research Tool: It serves as a valuable tool for probing biological functions associated with SGK3 in various cellular contexts.
  • Therapeutic Development: As part of ongoing drug development efforts, PROTACs like SGK3-PROTAC1 represent a novel class of therapeutics aimed at precision medicine approaches in oncology.

The ongoing studies into PROTACs signify a promising direction in targeted therapy, particularly for cancers exhibiting complex resistance patterns .

Rationale for Targeted SGK3 Degradation in Oncogenic Signaling

Serum/Glucocorticoid-Regulated Kinase Family Member 3 as a Compensatory Kinase in Phosphoinositide 3-Kinase/Protein Kinase B Pathway Resistance

Serum/Glucocorticoid-Regulated Kinase Family Member 3 (SGK3) has emerged as a critical mediator of resistance in cancers treated with phosphoinositide 3-kinase (PI3K) or protein kinase B (Akt) inhibitors. Unlike its family members, SGK3 contains a unique phox homology (PX) domain that enables localization to endosomal membranes through binding to phosphatidylinositol 3-phosphate (PtdIns(3)P). This lipid product is generated primarily by the class III PI3K hVPS34 rather than the class I PI3K isoforms typically targeted by therapeutic inhibitors. In breast cancer models, prolonged exposure to PI3K or Akt inhibitors triggers compensatory upregulation and activation of the hVPS34-SGK3 signaling axis. This pathway reactivates mechanistic target of rapamycin complex 1 (mTORC1) signaling – a crucial proliferative and survival pathway – by phosphorylating tuberous sclerosis complex 2 (TSC2), thereby bypassing the inhibitory effects on canonical PI3K/Akt signaling. The resilience provided by this alternative signaling route significantly diminishes the therapeutic efficacy of PI3K/Akt pathway inhibitors in multiple cancer types [1] [3].

Alpelisib (BYL719), a selective inhibitor of PI3K p110α, exemplifies the limitations of current targeted therapies against PI3K-mutant cancers. Resistance inevitably develops through adaptive cellular mechanisms, with SGK3 playing a central role. In alpelisib-resistant breast cancer cell models (MCF7 and T47D), SGK3 expression is significantly upregulated compared to parental cells. These resistant cells demonstrate enhanced colony formation, migration, anti-apoptotic capabilities, and tumorigenicity – all hallmarks of aggressive cancer phenotypes. Critically, experimental evidence confirms that SGK3 inhibition restores sensitivity to alpelisib in these resistant models, validating SGK3 as a key therapeutic target for overcoming resistance [3].

Role of Serum/Glucocorticoid-Regulated Kinase Family Member 3 in Mechanistic Target of Rapamycin Complex 1 Reactivation and Breast Cancer Progression

Beyond reactivating mTORC1 signaling, SGK3 promotes breast cancer progression through multiple interconnected mechanisms. In estrogen receptor-positive (ER+) breast cancers, SGK3 is transcriptionally activated by the estrogen receptor, creating a positive feedback loop that drives tumor growth and correlates with poor patient prognosis. Furthermore, SGK3 activation directly enhances cancer cell stemness – a key driver of metastasis, recurrence, and therapeutic resistance. In alpelisib-resistant models, SGK3 activates the glycogen synthase kinase 3 beta (GSK3β)/β-catenin signaling pathway, leading to the upregulation of stemness-associated genes and expansion of the breast cancer stem cell population. This expansion manifests as increased spheroid formation capacity in vitro and enhanced tumor-initiating potential in vivo [3].

SGK3 also regulates the stability of critical metastasis-associated proteins. It targets the metastasis suppressor N-Myc downstream regulated gene 1 (NDRG1) for degradation via the F-box and WD repeat domain containing 7 (Fbw7) ubiquitin ligase. NDRG1 normally inhibits multiple prometastatic processes, including epithelial-mesenchymal transition, cell migration, and invasion. Consequently, SGK3-mediated degradation of NDRG1 removes this protective barrier, facilitating metastatic progression. Phosphorylation of NDRG1 by SGK3 serves as both a marker of SGK3 activity and a functional mediator of its pro-oncogenic effects [1] [8] [9].

Limitations of Conventional Adenosine Triphosphate-Competitive Serum/Glucocorticoid-Regulated Kinase Inhibitors

Traditional approaches to inhibit SGK3 have focused on developing adenosine triphosphate (ATP)-competitive small molecules that bind the kinase domain. While several potent pan-SGK inhibitors exist (e.g., compound 14H), they face significant pharmacological limitations. The high homology (approximately 80%) in the catalytic domains of SGK isoforms (SGK1, SGK2, SGK3) makes achieving isoform selectivity exceptionally challenging. Most inhibitors exhibit similar potency against all three isoforms, potentially increasing toxicity by disrupting essential physiological functions of SGK1 and SGK2 in normal tissues. For instance, compound 14H inhibits SGK3 with a half-maximal inhibitory concentration (IC₅₀) of 4 nanomolar (nM) but also potently inhibits SGK1 (IC₅₀ = 10 nM) and ribosomal protein S6 kinase A1 (S6K1) (IC₅₀ = 76 nM), an off-target effect that could lead to unintended biological consequences [1] [6].

Beyond selectivity issues, ATP-competitive inhibitors primarily block the enzymatic activity of SGK3 but leave its scaffolding functions intact. This incomplete inhibition can limit their therapeutic efficacy, particularly for targets like SGK3 that may participate in protein-protein interactions independent of their kinase activity. Furthermore, achieving sustained and complete target inhibition requires high systemic drug concentrations to compete with high intracellular adenosine triphosphate levels, increasing the risk of off-target toxicity. These limitations collectively underscore the need for alternative therapeutic strategies that can achieve more profound, selective, and sustained suppression of SGK3 function [1] [3] [6].

Properties

Product Name

PROTAC SGK3 degrader-1

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C57H73FN10O11S2

Molecular Weight

1157.4 g/mol

InChI

InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1

InChI Key

RTFQFPZKDYMMMJ-RIAKQDHQSA-N

SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C

Solubility

not available

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C

Isomeric SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.